Dithiothymine

Description

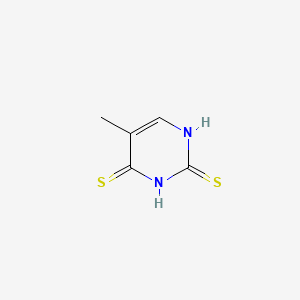

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRLVMSUOWYRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211225 | |

| Record name | 2,4(1H,3H)-Pyrimidinedithione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6217-61-4 | |

| Record name | 5-Methyl-2,4(1H,3H)-pyrimidinedithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedithione, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiothymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedithione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl)dithiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Analysis of Dithiothymine

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption spectroscopy is a powerful technique used to probe the fleeting existence of excited electronic states. By exciting a sample with a short "pump" pulse of light and monitoring the change in absorption of a subsequent "probe" pulse at various time delays, researchers can map the evolution of excited states on femtosecond to nanosecond timescales.

Femtosecond transient absorption spectroscopy has been instrumental in elucidating the ultrafast processes that follow photoexcitation of 2,4-dithiothymine. Upon excitation with UVA light (335 or 360 nm), 2,4-dithiothymine undergoes an exceptionally rapid intersystem crossing to the triplet state. nih.govx-mol.com This process is reported to have a lifetime of 180 ± 40 femtoseconds (fs), which is the shortest intersystem crossing lifetime observed for any DNA base derivative in an aqueous solution. nih.govx-mol.com

The degree and position of sulfur substitution on the thymine (B56734) ring have a marked effect on the intersystem crossing rate constant. nih.govx-mol.com Compared to thymidine (B127349), the rate increases by factors of 1.2, 3.2, and 4.2 for 2-thiothymine, 4-thiothymidine (B1630790), and 2,4-dithiothymine, respectively. nih.govx-mol.com Despite these differences in rates, the triplet quantum yield approaches unity for all these thiothymine derivatives, a stark contrast to the low triplet yields of natural thymine monomers. nih.govx-mol.com This near-unity triplet yield is a key factor in the potent photosensitization properties of these compounds. nih.govx-mol.com

Theoretical simulations support these experimental findings, indicating that after photoexcitation, the primary pathway for populating the triplet manifold begins from the S1 state and occurs in under 200 fs. rsc.org These simulations also suggest that the solvent can influence the decay of the S2 state, potentially leading to competing relaxation pathways. rsc.org

Table 1: Intersystem Crossing (ISC) Lifetimes for Thio-Substituted Thymine Derivatives

| Compound | Excitation Wavelength (nm) | ISC Lifetime (fs) | Solvent |

|---|---|---|---|

| 2,4-Dithiothymine | 335 or 360 | 180 ± 40 | Aqueous |

| 4-Thiothymidine | Not specified | 240 to 10,000 | Buffer Solution |

| 4-Thiothymidine | Not specified | 540 | Acetonitrile (B52724) |

Data sourced from multiple experimental studies. nih.govx-mol.comrsc.org

Following the ultrafast population of the triplet state, its subsequent decay and energy transfer processes can be monitored using nanosecond time-resolved techniques. Nanosecond time-resolved luminescence spectroscopy is particularly useful for detecting the phosphorescence from the triplet state and the characteristic emission from singlet oxygen, a reactive species often generated through energy transfer from the triplet sensitizer (B1316253) to molecular oxygen.

Studies have shown that 2,4-dithiothymine is an efficient generator of singlet oxygen. nih.govx-mol.com In oxygen-saturated acetonitrile solution, the singlet oxygen quantum yield (ΦΔ) for 2,4-dithiothymine is 0.46 ± 0.02. nih.govx-mol.com This is comparable to that of 4-thiothymidine, which has a ΦΔ of 0.42 ± 0.02 under the same conditions. nih.govx-mol.com The efficient generation of singlet oxygen is a direct consequence of the high triplet quantum yield of these thionated nucleobases. nih.govx-mol.comrsc.org

The triplet state of thiobases can also transfer energy to molecular oxygen, leading to the efficient generation of singlet oxygen and other reactive oxygen species in solution. nih.gov For instance, the triplet state of 4-thiothymidine has been shown to sensitize the formation of singlet oxygen with a quantum yield of 0.50. acs.org

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) in Acetonitrile

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|

| 2,4-Dithiothymine | 0.46 ± 0.02 |

| 4-Thiothymidine | 0.42 ± 0.02 |

| 4-Thiouracil (B160184) | 0.49 ± 0.02 |

Data obtained in O2-saturated acetonitrile solutions. nih.govx-mol.comrsc.org

Femtosecond Transient Absorption Measurements for Excited-State Dynamics

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides complementary information to transient absorption by directly measuring the decay of the excited singlet state.

The femtosecond fluorescence up-conversion technique is employed to measure very short fluorescence lifetimes, often in the picosecond or sub-picosecond range. Investigations using this method on a series of thiobases, including 2,4-dithiothymine, have provided detailed insights into their excited-state lifetimes. nih.gov

These studies have revealed that thionated nucleobases exhibit fluorescence lifetimes of a few hundred femtoseconds. mdpi.com While these lifetimes are remarkably similar to those of canonical DNA and RNA nucleobases, the subsequent decay pathways are vastly different. mdpi.com Photoexcited canonical bases predominantly decay back to the ground state via ultrafast internal conversion, whereas photoexcited thiobases, including 2,4-dithiothymine, primarily populate long-lived and reactive triplet states with near-unity yields. mdpi.com

The fluorescence lifetimes of thiopyrimidine monomers are influenced by the position and degree of thionation, as well as by the solvent environment. nih.gov For example, an increase in the dielectric constant of the solvent or the presence of hydrogen bonding can accelerate nonradiative decay processes. nih.gov

Table 3: Fluorescence Lifetimes of Selected Thiobases in PBS

| Thiobase | Excitation Wavelength (nm) | Fluorescence Lifetime (ps) |

|---|---|---|

| 4-Thiothymidine (4tThd) | 267 | 0.28 ± 0.03 |

These lifetimes correlate well with intersystem crossing lifetimes measured by transient absorption. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and environment of molecules in solution and the solid state. It is particularly sensitive to changes in electron density around atomic nuclei.

¹H NMR chemical shifts are highly sensitive to the formation of hydrogen bonds. acs.orgresearchgate.net Theoretical studies using ab initio calculations and the "gauge-including atomic orbital" (GIAO) method have been performed to analyze the ¹H NMR chemical shielding in monohydrated 2,4-dithiothymine. acs.orgresearchgate.netnih.gov

These computational studies have modeled four different hydrogen-bonded complexes between the most stable tautomer of 2,4-dithiothymine and a single water molecule. acs.orgnih.gov The formation of different types of hydrogen bonds, such as O−H···S, N−H···O, and C−H···O, influences the ¹H chemical shifts. acs.orgnih.gov The O−H···S and N−H···O bonds are classified as conventional hydrogen bonds, characterized by an elongation of the X−H bond and a red shift in its stretching frequency. acs.orgnih.gov In contrast, the C−H···O interaction is an improper, blue-shifting hydrogen bond, which involves a contraction of the C−H bond and a blue shift of its stretching frequency. acs.orgnih.gov The analysis of these calculated chemical shifts provides detailed insight into the nature and strength of the hydrogen-bonding interactions involving 2,4-dithiothymine. acs.orgnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-Dithiothymine (dtThy) |

| 2,4-Dithiouracil |

| 2,6-Dithiopurine |

| 2-Thiocytosine |

| 2-Thiothymine |

| 2-Thiouracil |

| 4,5-Diaminopyrimidine |

| 4-Thiothymidine (4tThd) |

| 4-Thiouracil |

| 6-Thioguanine (B1684491) |

| 6-Thioguanosine |

| Acetonitrile |

| Benzene |

| Guanine-6-sulfonate |

| Phenalenone |

| Purine |

| Pyrimidine (B1678525) |

| Squaraine dyes |

| Thiazole orange |

| Thymidine |

| Thymine |

| Uracil (B121893) |

Steady-State Absorption and Emission Spectroscopy

The photophysical characteristics of dithiothymine (2,4-dithiothymine), particularly its behavior upon absorption of ultraviolet (UV) light, are central to its function as a photosensitizer. Steady-state absorption and emission spectroscopy provide fundamental insights into the electronic transitions and energy dissipation pathways of the molecule.

The substitution of both exocyclic carbonyl oxygen atoms in the thymine molecule with sulfur atoms to create 2,4-dithiothymine induces a profound bathochromic (red-shift) in its absorption spectrum. nih.govx-mol.com Research shows that while thymidine has an absorption maximum at 267 nm, 2,4-dithiothymine exhibits a significant shift to an absorption maximum of 363 nm. nih.govx-mol.com This substantial shift highlights the influence of the double thionation on the electronic structure of the pyrimidine ring. For comparison, single sulfur substitutions at position 2 (in 2-thiothymine) or position 4 (in 4-thiothymidine) result in smaller redshifts, with absorption maxima at approximately 275 nm and 335 nm, respectively. nih.govx-mol.com The absorption maxima for 2,4-dithiothymine are generally observed in the 340-360 nm range and are largely independent of the solvent used. researchgate.net

Upon excitation with UVA light (e.g., at 335 or 360 nm), 2,4-dithiothymine undergoes an exceptionally rapid intersystem crossing (ISC) to populate the triplet state. nih.govx-mol.com The lifetime for this process in an aqueous solution is a mere 180 ± 40 femtoseconds, which is the shortest ISC lifetime recorded for any DNA base derivative in this environment. nih.govx-mol.com This ultrafast transition leads to a triplet yield that approaches unity, a stark contrast to natural thymine, which is characterized by low triplet yields and high photostability due to rapid internal conversion to the ground state. nih.govx-mol.com The high triplet yield of 2,4-dithiothymine is the primary reason for its potent photosensitizing capabilities. nih.govx-mol.com

Luminescence studies further characterize the excited state of this compound. While fluorescence from the singlet state is quenched by the ultrafast intersystem crossing, the molecule is an efficient generator of singlet oxygen. nih.govx-mol.com Nanosecond time-resolved luminescence spectroscopy in oxygen-saturated acetonitrile solution reveals a singlet oxygen quantum yield (ΦΔ) of 0.46 ± 0.02 for 2,4-dithiothymine. nih.govx-mol.com This is slightly higher than that of 4-thiothymidine (0.42 ± 0.02), suggesting this compound's potential as a more effective UVA photosensitizing agent. nih.govx-mol.com The fluorescence lifetime of 2,4-dithiothymine in phosphate (B84403) buffer saline (PBS) is exceedingly short, decaying within hundreds of femtoseconds. nih.gov Specifically, upon excitation at 267 nm, the fluorescence lifetime is approximately 0.12 picoseconds. nih.gov

The photophysical behavior is also influenced by the surrounding environment. Studies indicate that solute-solvent interactions have a significant effect on the excited-state potential energy surfaces and the subsequent decay mechanisms of 2,4-dithiothymine. rsc.org

Table 1: Steady-State Absorption Maxima (λmax) of this compound and Related Compounds

| Compound | Absorption Maximum (λmax) | Solvent/Condition | Reference |

|---|---|---|---|

| 2,4-Dithiothymine | 363 nm | Not Specified | nih.gov, x-mol.com |

| 2,4-Dithiothymine | ~340-360 nm | Various Solvents | researchgate.net |

| Thymidine | 267 nm | Not Specified | nih.gov, x-mol.com |

| 2-Thiothymine | 275 nm | Not Specified | nih.gov, x-mol.com |

Table 2: Photophysical Properties of this compound

| Property | Value | Solvent/Condition | Reference |

|---|---|---|---|

| Intersystem Crossing (ISC) Lifetime | 180 ± 40 fs | Aqueous Solution | nih.gov, x-mol.com |

| Triplet Quantum Yield (ΦT) | Near Unity | Aqueous Solution | nih.gov, x-mol.com |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.46 ± 0.02 | O2-saturated Acetonitrile | nih.gov, x-mol.com |

Theoretical and Computational Investigations of Dithiothymine

Quantum Chemical Methodologies for Electronic Structure and Dynamics

The photophysical properties of dithiothymine, a sulfur-substituted derivative of thymine (B56734), have been the subject of extensive theoretical and computational investigation. These studies employ a range of sophisticated quantum chemical methods to elucidate the molecule's electronic structure, excited-state dynamics, and potential as a photosensitizer in photodynamic therapy.

CASPT2//CASSCF and QM(CASPT2//CASSCF)/MM Methods for Excited-State Decay

The complete active space self-consistent field (CASSCF) method, followed by second-order perturbation theory (CASPT2), is a powerful tool for studying the excited-state decay mechanisms of molecules like this compound. researchgate.netrsc.org This approach has been used to explore the potential energy surfaces of the lowest six singlet and triplet excited states of 2,4-dithiothymine in various environments, including the gas phase, microsolvated surroundings, and aqueous solution. researchgate.netrsc.org

These calculations have identified key minima and conical intersections that govern the nonadiabatic decay pathways. researchgate.netrsc.org Upon photoexcitation to the bright S2(πS2π4) state, 2,4-dithiothymine can either relax to its minimum or undergo a barrierless internal conversion to the S1(nS2π2) minimum. researchgate.net The population that reaches the S2 minimum is also expected to eventually relax to the S1 minimum. researchgate.net From the S1 minimum, efficient intersystem crossing to the triplet manifold occurs, explaining the experimentally observed high triplet-state quantum yield. researchgate.netrsc.org

To account for the influence of the cellular environment, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. researchgate.netacs.org In these calculations, the this compound molecule is treated with high-level quantum mechanics (CASPT2//CASSCF), while the surrounding solvent molecules are described using molecular mechanics force fields. researchgate.netacs.org Studies have shown that the solute-solvent interactions significantly affect the potential energy surfaces and the excited-state decay mechanism of 2,4-dithiothymine, making the process more complex in aqueous environments compared to the gas phase. researchgate.netrsc.org However, the spin-orbit coupling interactions, which are crucial for intersystem crossing, are not significantly affected by the solvent. researchgate.net

Table 1: Theoretical Absorption Data for 2,4-Dithiothymine

| Method | Environment | Bright State Wavelength (nm) |

| MS-CASPT2 | Gas Phase | ~330 |

| DFT/MRCI | Gas Phase | ~340 |

| TD-B3LYP | Gas Phase | 349 |

| MS-CASPT2 | Water | ~330 |

| TD-B3LYP | Water | 335 |

| TD-M06 | Water | 340 |

This table summarizes theoretically predicted absorption wavelengths for the first bright state of 2,4-dithiothymine using various computational methods and in different environments, as reported in the literature. researchgate.net

DFT/MRCI Calculations for Absorption Spectra and Spin-Orbit Coupling

Density functional theory/multi-reference configuration interaction (DFT/MRCI) is another high-level method used to investigate the photophysics of this compound and its analogues. nih.govacs.orgacs.org This approach provides accurate calculations of absorption spectra and spin-orbit coupling matrix elements, which are essential for understanding the intersystem crossing process. nih.govacs.orgacs.org

DFT/MRCI calculations have been performed for thymine, 2-thiothymine, 4-thiothymine, and 2,4-dithiothymine to understand how the position and number of sulfur substitutions affect their photophysical properties. nih.govacs.orgacs.org The results show that a simple four-electrons-in-four-orbitals model can explain the main features of the experimentally observed absorption spectra. nih.govacs.orgacs.org Furthermore, these calculations have provided estimates of intersystem crossing lifetimes. nih.govacs.orgacs.org For 2,4-dithiothymine, a large spin-orbit coupling of approximately 150 cm⁻¹ has been calculated, favoring a pathway that contributes to its high triplet quantum yield. researchgate.net

Table 2: Comparison of Calculated Excitation Energies (eV) for Thymine Derivatives

| Molecule | Method | S1 (nπ) | S2 (ππ) |

| Thymine | DFT/MRCI | 4.67 | 5.12 |

| CASPT2 | 4.70 | 4.85 | |

| 2-Thiothymine | DFT/MRCI | 3.65 | 4.14 |

| CASPT2 | 3.68 | 4.09 | |

| 4-Thiothymine | DFT/MRCI | 3.39 | 4.07 |

| CASPT2 | 3.42 | 3.99 | |

| 2,4-Dithiothymine | DFT/MRCI | 3.10 | 3.69 |

| CASPT2 | 3.12 | 3.64 |

This table presents a comparison of vertical excitation energies for the lowest nπ and ππ* singlet states of thymine and its thio-derivatives, calculated using DFT/MRCI and CASPT2 methods.* acs.org

Ab Initio Studies of Tautomerism and Hydrogen Bonding (e.g., MP2/6-31+G(d) Level)

Ab initio calculations, such as those at the Møller-Plesset second-order perturbation theory (MP2) level with the 6-31+G(d) basis set, are employed to study the tautomerism and hydrogen bonding interactions of this compound. researchgate.netacs.org These studies are crucial for understanding the molecule's structure and its interactions with its environment, such as water molecules.

For 2,4-dithiothymine, twelve possible tautomers have been calculated at the MP2/6-31+G(d) level, with the di-keto form being identified as the most stable. researchgate.netacs.org The hydrogen-bonded complexes between this most stable tautomer and a single water molecule have also been optimized at the same level of theory. researchgate.netacs.org These calculations reveal the formation of different types of hydrogen bonds, including conventional O-H···S and N-H···O bonds, as well as improper, blue-shifting C-H···O hydrogen bonds. researchgate.netacs.org The influence of these hydrogen bonds on the molecule's vibrational frequencies and NMR chemical shifts has also been investigated. researchgate.netacs.org Similar computational approaches have been used to study the tautomeric equilibria of related molecules like 6-mercaptopurine, providing insights into the predominant forms in aqueous solution. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) in Photophysical Interpretations

Time-dependent density functional theory (TD-DFT) is a widely used computational method for interpreting the photophysical properties of molecules like this compound. mdpi.comrsc.orgnumberanalytics.com It offers a good balance between computational cost and accuracy for calculating vertical excitation energies and oscillator strengths, which are used to simulate and interpret experimental absorption spectra. mdpi.comrsc.org

TD-DFT calculations have been instrumental in assigning the absorption bands of this compound and other thionucleobases. mdpi.comnih.gov For instance, the experimental absorption spectra of doubly-thionated bases, which show maxima around 340-360 nm, have been interpreted with the aid of TD-DFT calculations. researchgate.net Various functionals, such as B3LYP, PBE0, and M06, have been used in these studies, providing insights into the electronic transitions that give rise to the observed spectra. researchgate.netmdpi.comrsc.org TD-DFT is also used to optimize excited-state geometries and to calculate the energies along potential energy profiles, contributing to the understanding of the deactivation pathways leading to the population of reactive triplet states. rsc.org

Molecular Simulation and Modeling Techniques

Molecular simulation and modeling techniques provide a powerful framework for investigating the complex processes involved in the photosensitization of this compound. These methods bridge the gap between quantum mechanical descriptions of electronic transitions and the macroscopic rates of photochemical reactions.

Classical and Quantum Mechanical Approaches for Photosensitization Rates

The rate of photosensitization, a key parameter for photodynamic therapy agents, can be calculated using both classical and quantum mechanical approaches. rsc.orgchemrxiv.orgresearchgate.net One classical method is based on a limit of Fermi's Golden Rule (FGR), which has been developed for bimolecular systems. rsc.orgchemrxiv.orgresearchgate.net A purely quantum mechanical approach utilizes a time-dependent variant of FGR. rsc.orgchemrxiv.orgresearchgate.net

Studies comparing these two approaches for thiothymines, including 2,4-dithiothymine, have revealed the importance of quantum effects in photosensitization. rsc.orgchemrxiv.orgresearchgate.netchimia.ch While the classical approach provides reasonable rate constants for 2-thiothymine, it significantly underestimates the rates for 4-thiothymine and 2,4-dithiothymine by several orders of magnitude. rsc.orgchemrxiv.orgresearchgate.netchimia.ch In contrast, the rate constants calculated using the time-dependent quantum mechanical method are similar for all three thiothymines and are in better agreement with experimental observations of significant singlet oxygen yields. rsc.orgchemrxiv.orgresearchgate.net This discrepancy highlights the role of quantum phenomena, such as tunneling, in driving the photosensitization process for certain thiothymines. chimia.ch

Semiclassical Instanton Theory (SCI) for Quantum Effects in Inter-System Crossing and Photosensitization

Semiclassical Instanton Theory (SCI) has emerged as a crucial tool for bridging the gap between the necessity of accounting for quantum effects and the high computational cost of full quantum approaches, particularly in the study of this compound and other photosensitizers. iisc.ac.in This theory is especially valuable for investigating inter-system crossing (ISC) and photosensitization processes where quantum tunneling can significantly impact reaction rates. iisc.ac.inresearchgate.net

Theoretical studies on the photosensitization of oxygen by thiothymines, including 2,4-dithiothymine, have highlighted the importance of quantum effects. iisc.ac.inresearchgate.netrsc.org When calculating the rate constants for this process, a classical limit of Fermi's Golden Rule (FGR) severely underestimates the rates for 4-thiothymine and 2,4-dithiothymine by several orders of magnitude. researchgate.netrsc.org In contrast, a purely quantum mechanical, time-dependent variant of FGR provides rate constants that are consistent across all three thiothymines, aligning with experimental observations of significant singlet oxygen yields. researchgate.netrsc.org This discrepancy underscores the critical role of quantum phenomena in driving the photosensitization process. researchgate.netrsc.org

SCI, particularly its extension to the inverted regime in the golden-rule limit, has proven to be an effective method for calculating ISC reaction rates with excellent agreement with experimental data. iisc.ac.inchemrxiv.org A key contribution of SCI is its ability to elucidate the reaction mechanism by identifying the optimal tunneling pathway. iisc.ac.in For thiothymines, the mode that promotes photosensitization has been identified as the one along which the ISC of the photosensitizer occurs. iisc.ac.in Computational studies using SCI have revealed evidence of room-temperature heavy-atom tunneling in the ISC pathways of 4-thiothymine and 2,4-dithiothymine, a phenomenon that is negligible in 2-thiothymine. iisc.ac.in This highlights the specific quantum mechanical behavior of this compound that contributes to its efficiency as a photosensitizer.

The application of SCI to model systems for O2-photosensitization has shown near-perfect agreement with exact FGR rates, validating its use for these complex bimolecular reactions. iisc.ac.in The process of photosensitization involves the photoexcitation of the photosensitizer (PS) to a singlet state, followed by ISC to a triplet state. chimia.ch This triplet state then transfers its energy to molecular oxygen, converting it from its ground triplet state to the reactive singlet state. chimia.ch The efficiency of this process in this compound is linked to its near-unity triplet quantum yields. researchgate.netnih.gov

Mixed Quantum-Classical Dynamics Methods for Non-Adiabatic and Spin-Orbit Couplings

The study of the excited-state dynamics of molecules like this compound, where singlet and triplet states are strongly coupled, necessitates the use of sophisticated theoretical approaches. case.edu Mixed quantum-classical dynamics methods are essential for modeling the non-adiabatic and spin-orbit couplings that govern these processes. case.edunih.govcuni.cz These methods are particularly important in the "strongly non-adiabatic regime," where the distinction between singlet and triplet states becomes blurred. case.edu

In these simulations, the core chromophore, such as this compound, is often treated with high-level quantum mechanical (QM) methods like the complete active space self-consistent field (CASSCF) and multistate complete active space second-order perturbation theory (MS-CASPT2). rsc.orgacs.org The surrounding environment, for instance, solvent molecules, can be treated with molecular mechanics (MM) in a QM/MM framework. rsc.orgacs.org This hybrid approach allows for the investigation of complex systems by focusing computational resources on the electronically active region. acs.org

Trajectory surface hopping (TSH) is a widely used mixed quantum-classical method for simulating non-adiabatic dynamics. acs.orgaip.org In TSH simulations of thio-nucleobases, the system is propagated on multiple electronic potential energy surfaces, and "hops" between surfaces can occur, representing electronic transitions. acs.org These simulations can include several singlet and triplet states to provide a comprehensive picture of the relaxation pathways. aip.org For instance, simulations of photoexcited 2-thiopyridone involved three singlet and two triplet states. aip.org

The investigation of non-adiabatic and spin-orbit couplings is crucial for understanding the ultrafast intersystem crossing observed in this compound. nih.gov Spin-orbit coupling matrix elements are computed at critical points on the potential energy surfaces, such as singlet-triplet crossings, to determine the probability of ISC. acs.orgnih.gov These calculations have shown that for molecules with heavy atoms like sulfur, spin-orbit couplings can be significant, facilitating rapid ISC. acs.orgnih.gov The solvent can influence the potential energy surfaces and dynamics, but studies on this compound suggest that spin-orbit coupling interactions are not significantly affected by the solvent. researchgate.net

Potential Energy Surface (PES) Topography Exploration

The photophysical and photochemical behavior of this compound is intrinsically linked to the topography of its potential energy surfaces (PES) in various electronic states. acs.orgresearchgate.net Computational studies, often employing methods like CASPT2//CASSCF and QM(CASPT2//CASSCF)/MM, have been instrumental in exploring the excited-state decay mechanisms of 2,4-dithiothymine. rsc.orgresearchgate.net These explorations involve mapping out the PES for the ground state and several low-lying singlet and triplet excited states. rsc.orgresearchgate.net

The complexity of the PES, with its minima, transition states, and intersection seams, dictates the relaxation pathways available to the molecule after photoexcitation. acs.orgresearchgate.net For this compound, the interaction with the solvent has been found to have a significant effect on the excited-state PES and, consequently, on its decay mechanism. rsc.orgresearchgate.net The excited-state decay in microsolvated and aqueous environments is more complex than in the gas phase. rsc.orgresearchgate.net

Upon excitation, this compound is predicted to populate the S2(πS4π4) state. researchgate.net From here, it can relax to the S1(nS2π2) state via a conical intersection. researchgate.net The system can then access other minima and ultimately cross over to the triplet manifold, leading to the high triplet quantum yield observed experimentally. researchgate.net The exploration of the PES is therefore fundamental to understanding the high photosensitizing efficiency of this compound.

Optimization of Minima and Conical Intersections (CIs) in Singlet and Triplet States

A detailed understanding of the photorelaxation pathways of this compound requires the precise location and characterization of critical points on the potential energy surfaces, namely the energy minima of the various electronic states and the conical intersections (CIs) between them. acs.orgnih.govresearchgate.net Computational chemists employ sophisticated quantum chemical methods to optimize the geometries of these stationary points for both singlet and triplet states. aip.orgnih.govresearchgate.net

For 2,4-dithiothymine, minima and conical intersections have been optimized for the lowest six excited singlet and triplet states. researchgate.net The methodology often involves state-averaged complete active space self-consistent field (SA-CASSCF) calculations for geometry optimizations, followed by higher-level methods like multistate second-order perturbation theory (MS-CASPT2) to refine the energies. rsc.orgnih.govresearchgate.net

The optimized geometries of these critical points provide crucial insights into the reaction coordinates. For example, in thiouracils, significant pyramidalization at the carbon atom of the thiocarbonyl group is observed in several excited states and at crossing points. acs.org Conical intersections act as efficient funnels for ultrafast, non-radiative decay between electronic states of the same multiplicity (internal conversion). acs.orgnih.gov For instance, after initial excitation to the bright S2 state, the system can evolve towards an S2/S1 conical intersection, allowing for efficient population transfer to the S1 state. nih.gov

Similarly, minimum energy crossing points (MECPs) between singlet and triplet states are located to identify the most probable pathways for intersystem crossing. aip.org The existence of a singlet-triplet crossing in close energetic proximity to a singlet state minimum, coupled with significant spin-orbit coupling, is a key indicator of an efficient ISC channel. nih.gov In the case of this compound, several nonadiabatic pathways involving these optimized minima and intersections have been proposed to explain the efficient population of the lowest triplet state, which is responsible for its photosensitizing properties. rsc.orgresearchgate.net

Photophysical and Photochemical Mechanisms of Dithiothymine

Excited-State Dynamics and Nonradiative Decay Pathways

Upon absorption of ultraviolet A (UVA) radiation, dithiothymine undergoes a series of rapid and efficient electronic transitions and relaxation processes. Unlike canonical nucleobases that predominantly decay back to the ground state through internal conversion, this compound exhibits a high propensity for populating long-lived triplet states. researchgate.netnih.gov This characteristic is central to its potential as a photosensitizer. The following subsections detail the key steps in the excited-state dynamics of this compound.

Characterization of Singlet Excited States (e.g., S₁(nₛπ), S₂(πₛπ))

The photophysical journey of this compound begins with the absorption of a photon, which promotes the molecule to an electronically excited singlet state. The lowest-energy absorption band is primarily attributed to a transition to the S₂(πₛπ*) state. researchgate.net Theoretical calculations have been instrumental in characterizing the nature of the singlet excited states.

The initially populated bright state is the S₂(πₛπ). researchgate.net There is also a lower-lying dark singlet state, the S₁(nₛπ), which plays a crucial role in the subsequent deactivation pathways. researchgate.netnih.gov The energy difference between these states is a key factor influencing the initial relaxation steps. Computational studies predict that upon excitation, the molecule can relax from the S₂ state to the S₁ state through an internal conversion process. researchgate.net The character and relative energies of these singlet states are significantly influenced by the thionation at both the 2 and 4 positions of the thymine (B56734) ring. barbatti.org

Table 1: Key Singlet Excited States in this compound

| State | Character | Role in Photophysics |

|---|---|---|

| S₂ | πₛπ* | Initially populated bright state upon UVA absorption. researchgate.net |

| S₁ | nₛπ* | Lower-lying dark state; acts as an intermediate for intersystem crossing. researchgate.netnih.gov |

Population and Characterization of Triplet Excited States (e.g., T₁(ππ*))

A defining feature of this compound's photophysics is the highly efficient population of its triplet manifold. nih.govrsc.org The lowest triplet state, T₁(ππ*), is of particular importance as its long lifetime allows for interaction with surrounding molecules, leading to photosensitized reactions. nih.govresearchgate.net

Following the initial events in the singlet manifold, the population is funneled towards the triplet states. Computational studies have identified several potential pathways for this process, often involving transitions from the S₁(nₛπ) state to nearby triplet states. researchgate.net The character of the lowest triplet state is determined to be of ππ nature. acs.org The efficient generation of this T₁ state is the primary reason for the potent photosensitizing properties of this compound. nih.govresearchgate.net

Internal Conversion (IC) Processes Between Singlet States

Internal conversion (IC) is a nonradiative process that involves the transition between electronic states of the same spin multiplicity. In this compound, after the initial photoexcitation to the S₂(πₛπ) state, IC to the S₁(nₛπ) state is a critical step. researchgate.net This process is predicted to be very rapid, occurring on a femtosecond timescale.

Theoretical models suggest that the molecule moves from the initially populated S₂ state to a conical intersection with the S₁ state, facilitating this efficient population transfer. researchgate.net This S₂ → S₁ internal conversion is a key event that precedes the highly efficient intersystem crossing to the triplet manifold. researchgate.netrsc.org In contrast to canonical DNA bases where IC ultimately leads back to the ground state, in this compound, it serves as a stepping stone to populate the reactive triplet state. nih.gov

Ultrafast Intersystem Crossing (ISC) Dynamics

Intersystem crossing (ISC) is a nonradiative process involving a change in spin multiplicity, typically from a singlet to a triplet state. In this compound, this process is remarkably fast and efficient, distinguishing it from its canonical counterpart, thymine. nih.govrsc.org

Experimental studies using femtosecond transient absorption spectroscopy have directly measured the timescale for the population of the triplet state in this compound. These experiments have revealed an exceptionally short ISC lifetime of 180 ± 40 femtoseconds. nih.govresearchgate.netx-mol.com This makes it one of the fastest ISC processes observed for any DNA base derivative in an aqueous solution. nih.gov This ultrafast nature ensures that the triplet state is populated with near-unity quantum yield, minimizing competing deactivation pathways like fluorescence or internal conversion to the ground state. nih.govrsc.org

Table 2: Intersystem Crossing (ISC) Lifetimes of Thiothymine Derivatives

| Compound | ISC Lifetime | Reference(s) |

|---|---|---|

| This compound | 180 ± 40 fs | nih.govresearchgate.netx-mol.com |

| 4-thiothymidine (B1630790) | Slower than this compound | nih.gov |

| 2-thiothymine | Slower than this compound | nih.gov |

The high efficiency of the ISC process in this compound is attributed to strong spin-orbit coupling (SOC) between the singlet and triplet states. researchgate.netrsc.org SOC is a relativistic effect that facilitates "spin-forbidden" transitions. The presence of the heavy sulfur atoms in this compound significantly enhances the SOC compared to thymine, which only contains lighter oxygen atoms.

Quantum-chemical calculations have shown that there are significant SOC matrix elements between the relevant singlet (primarily S₁(nₛπ*)) and triplet states. researchgate.net For instance, a large spin-orbit coupling of approximately 150 cm⁻¹ has been calculated between the singlet and triplet states, favoring the pathway to the T₁ state. researchgate.net This strong coupling, combined with the small energy gap between the interacting states, is the fundamental reason for the ultrafast and near-unity efficiency of triplet state formation in this compound. researchgate.netchemrxiv.org

Nonadiabatic Pathways for Efficient Triplet State Population

Photosensitization Mechanisms

The potent photosensitizing properties of 2,4-dithiothymine stem from its near-unity triplet yield and its ability to transfer the energy from its long-lived triplet state to other molecules. nih.govacs.org

A primary mechanism of photosensitization by 2,4-dithiothymine is the generation of singlet oxygen (¹O₂), a highly reactive oxygen species capable of inducing cell death. acs.orgchemrxiv.org This occurs when the triplet-state this compound transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. chemrxiv.orgchimia.ch

Experimental measurements have demonstrated that 2,4-dithiothymine is an efficient generator of singlet oxygen. In an oxygen-saturated acetonitrile (B52724) solution, it exhibits a singlet oxygen quantum yield (ΦΔ) of 0.46 ± 0.02. nih.govx-mol.com This value is among the highest reported for a photoexcited thiobase and indicates that nearly 50% of the populated triplet states result in the formation of singlet oxygen. rsc.org

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

|---|---|---|

| 2,4-Dithiothymine | 0.46 ± 0.02 | Acetonitrile (O₂-saturated) |

| 4-Thiothymidine | 0.42 ± 0.02 | Acetonitrile (O₂-saturated) |

| 2,4-Dithiouracil | 0.49 ± 0.02 | Acetonitrile (O₂-saturated) |

This table presents the singlet oxygen quantum yields for this compound and related compounds, demonstrating its high efficiency in generating this reactive oxygen species. Data sourced from nih.govrsc.org.

The process of singlet oxygen generation is a form of bimolecular nonradiative energy transfer. researchgate.netrsc.org After 2,4-dithiothymine is excited to its triplet state (³PS*), it collides with a ground-state oxygen molecule (³O₂). During this interaction, energy is transferred from the this compound to the oxygen, causing the this compound to return to its ground singlet state (¹PS) and the oxygen to be excited to its singlet state (¹O₂). chemrxiv.org

Recent theoretical studies have underscored the critical importance of quantum mechanical effects in the photosensitization process by thiothymines, including 2,4-dithiothymine. researchgate.netrsc.org When calculating the rate constants for photosensitization, a purely quantum mechanical approach provides results that align well with experimental observations across different thiothymines. researchgate.netrsc.org

In contrast, classical approximations, such as Marcus theory, severely underestimate the rate constants for 4-thiothymine and 2,4-dithiothymine by several orders of magnitude. chimia.chresearchgate.netrsc.org This discrepancy indicates that classical models fail to capture the essential physics of the energy transfer and that quantum phenomena, such as tunneling, play a significant role. chimia.chiisc.ac.in The failure of classical theory for 2,4-dithiothymine points to its inherent quantum nature and the sharp differences in its electronic structure and dynamics compared to other thiothymines like 2-thiothymine, for which classical and quantum calculations yield more similar results. chimia.chresearchgate.net This highlights that a quantum mechanical perspective is essential for accurately understanding and predicting the photosensitizing efficiency of these molecules. iisc.ac.in

Biological and Biomedical Research Applications of Dithiothymine

Photodynamic Therapy (PDT) Potential

Dithiothymine, a sulfur-substituted analogue of the DNA base thymine (B56734), has emerged as a compound of significant interest in the field of photodynamic therapy (PDT). Its unique photophysical properties, particularly its strong absorption in the ultraviolet-A (UVA) range and high efficiency in generating reactive triplet states, position it as a promising photosensitizer for therapeutic applications. nih.govnih.gov

Enhancement of Photosensitizing Efficacy Compared to Monosubstituted Thiobases

The substitution of both exocyclic oxygen atoms in the thymine ring with sulfur to create 2,4-dithiothymine results in a marked improvement in its photosensitizing capabilities compared to its monosubstituted counterparts, such as 2-thiothymine and 4-thiothymine. nih.govacs.orgx-mol.com This enhancement is rooted in several key photophysical characteristics.

One of the most significant advantages of this compound is the substantial redshift of its absorption spectrum. nih.govacs.orgx-mol.com While thymidine (B127349) absorbs maximally at 267 nm, the double sulfur substitution in 2,4-dithiothymine shifts this peak to 363 nm. nih.govacs.orgx-mol.com This is a considerable shift compared to the smaller redshifts observed for monosubstituted thiobases like 2-thiothymine (275 nm) and 4-thiothymidine (B1630790) (335 nm). nih.govacs.orgx-mol.com This shift to longer UVA wavelengths is crucial for PDT as it allows for deeper tissue penetration of the activating light. nih.govacs.orgacs.org

Upon excitation, this compound undergoes an extraordinarily rapid and efficient intersystem crossing (ISC) to its triplet state. nih.govacs.org This process, with a lifetime of approximately 180 femtoseconds, is the fastest observed for any DNA base derivative in an aqueous solution. nih.govacs.orgacs.org The rate of intersystem crossing in 2,4-dithiothymine is 4.2 times greater than that of thymidine, surpassing the rate increases seen in 2-thiothymine (1.2-fold) and 4-thiothymidine (3.2-fold). nih.govx-mol.com This rapid population of the triplet state is a key factor in its potent photosensitization properties. nih.govacs.org

While the natural photostability of thymine is due to its rapid internal conversion to the ground state and low triplet yields, thiobases, including this compound, exhibit near-unity triplet yields. nih.govx-mol.comcase.edu This means that almost every absorbed photon contributes to the formation of a reactive triplet state. nih.govx-mol.com The triplet state of this compound can then transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen. nih.govacs.org The singlet oxygen quantum yield for 2,4-dithiothymine is 0.46, slightly higher than that of 4-thiothymidine (0.42), making it a highly efficient generator of this reactive oxygen species. nih.govacs.orgacs.org

Table 1: Comparison of Photophysical Properties of Thymine Derivatives

| Compound | Absorption Max (nm) | Intersystem Crossing Rate Increase (vs. Thymidine) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|---|

| Thymidine | 267 nih.govacs.orgx-mol.com | 1.0x nih.govx-mol.com | Low nih.gov |

| 2-Thiothymine | 275 nih.govacs.orgx-mol.com | 1.2x nih.govx-mol.com | N/A |

| 4-Thiothymidine | 335 nih.govacs.orgx-mol.com | 3.2x nih.govx-mol.com | 0.42 nih.govacs.orgacs.org |

| 2,4-Dithiothymine | 363 nih.govacs.orgx-mol.com | 4.2x nih.govx-mol.com | 0.46 nih.govacs.orgacs.org |

Application as a Potent UVA Chemotherapeutic Agent

The superior photophysical properties of 2,4-dithiothymine translate into its potential as a highly effective UVA chemotherapeutic agent. nih.govacs.org Its strong absorption in the UVA region, coupled with a near-unity triplet quantum yield and efficient singlet oxygen generation, makes it a more potent photosensitizer than the commonly studied 4-thiothymidine. nih.govacs.orgacs.org

The significant redshift in its absorption spectrum allows for the use of longer wavelength UVA light, which can penetrate deeper into tissues. nih.govacs.org This is a critical advantage for treating less accessible tumors. nih.govacs.orgacs.org It has been estimated that the use of 2,4-dithiothymine as a photosensitizer could enable up to 67% deeper tissue treatment with UVA radiation compared to 4-thiothymidine. acs.org

Studies have demonstrated the efficacy of dithionated nucleobases, including 2,4-dithiothymine, in a cellular context. nih.gov When activated by a low dose of UVA radiation, these compounds have been shown to decrease the proliferation of human epidermoid carcinoma cells by up to 63% in vitro. nih.gov Interestingly, the generation of reactive oxygen species appears to play a minor role in this cytotoxic effect, suggesting that this compound may also be effective in oxygen-deficient (hypoxic) tumor environments. nih.gov This indicates that direct reactions of the this compound triplet state with cellular components may be a significant mechanism of action. nih.gov

Mechanistic Insights for Designing Improved Photosensitizers

The study of this compound provides valuable mechanistic insights that can guide the design of next-generation photosensitizers for PDT. acs.org The relationship between the degree and position of sulfur substitution and the resulting photophysical properties is a key area of investigation. nih.govx-mol.com

Computational studies, such as those employing quantum mechanics/molecular mechanics (QM/MM) methods, have been used to explore the excited-state decay mechanisms of thiobases. acs.orgresearchgate.net These studies help to elucidate the pathways that lead to the efficient population of the reactive triplet state. acs.orgresearchgate.net For this compound, trajectory surface hopping dynamics simulations have shown that the preferred pathway for triplet formation starts from the S1(nSπ*) state. nih.gov

Understanding the factors that influence intersystem crossing rates and triplet state lifetimes is crucial for optimizing photosensitizer design. nih.gov For instance, the triplet decay dynamics are dependent on the position of sulfur substitution, with the decay mechanism of 2-thiothymine being distinct from that of 4-thiothymine and 2,4-dithiothymine. nih.gov This difference is attributed to the electronic nature of the C=X (X=O, S) moieties within the molecule. nih.gov

Furthermore, the photosensitized activity of dithiobases has been shown to correlate with the magnitude of the triplet lifetime. nih.gov This finding provides a clear directive for the molecular design of more effective photodynamic agents. nih.gov By fine-tuning the chemical structure of these compounds, it may be possible to further enhance their therapeutic efficacy. nih.gov

Structural Biology Applications

Beyond its potential in photodynamic therapy, this compound and related thiobases are valuable tools in structural biology, primarily due to their utility as photocrosslinking agents. mdpi.commdpi.com

Use as Photocrosslinking Agents in Nucleic Acid Investigations

The ability of thiobases to form covalent crosslinks with other molecules upon photoactivation makes them powerful probes for studying the structure and function of nucleic acids. mdpi.commdpi.com When incorporated into DNA or RNA, these modified nucleobases can be used to map molecular interactions and elucidate three-dimensional structures.

The long-lived triplet state of this compound can efficiently react with neighboring nucleic acid bases through a direct, oxygen-independent photocycloaddition mechanism. rsc.org This photoreactivity is a key feature that enables its use as a photocrosslinking agent. rsc.org The enhanced photoreactivity of 2,4-dithiouracil, a closely related compound, has been shown to be at least three-fold faster than that of the widely used 4-thiouracil (B160184) under similar conditions. rsc.org

Targeting RNA-RNA, RNA-DNA, and RNA-Protein Interactions

The unique properties of this compound and its uracil (B121893) analogue, 2,4-dithiouracil, make them particularly well-suited for developing photocrosslinking agents that target RNA-RNA, RNA-DNA, and RNA-protein interactions. rsc.org The strong near-visible absorption and increased photoreactivity of these doubly-thionated bases provide a solid foundation for creating more effective tools for these structural investigations. rsc.org

The ability to induce crosslinks with high efficiency and specificity allows researchers to "freeze" transient interactions, enabling their identification and characterization. This is invaluable for understanding the complex machinery of processes like transcription, translation, and splicing, where intricate networks of nucleic acid and protein interactions are at play.

Prodrug Research and Development

This compound, a sulfur-substituted analogue of the canonical nucleobase thymine, is a subject of significant interest in the field of prodrug research. case.edu Its unique photophysical properties, particularly its strong absorption in the UVA range, distinguish it from natural DNA and RNA bases. case.edunih.gov This characteristic is central to its potential application in photochemotherapies, where a compound is activated by light to induce a therapeutic effect. researchgate.net

Metabolic Incorporation into Cellular DNA

A critical aspect of this compound's potential as a prodrug is its ability to be incorporated into the DNA of cells. Similar to other thionucleosides like 4-thiothymidine, this compound can be metabolized by cellular machinery and integrated into the DNA chain. researchgate.netresearchgate.net This process relies on the cell's salvage pathway, where the thionucleoside is phosphorylated by enzymes such as thymidine kinase, which is often highly active in rapidly dividing cancer cells. researchgate.net Once incorporated, the DNA itself becomes a chromophore that can absorb UVA light, a property not inherent to natural DNA. researchgate.net

The metabolic uptake and subsequent incorporation of these thymine analogues essentially "tag" the DNA of target cells. researchgate.netresearchgate.net This creates a latent vulnerability that can be exploited by targeted light application. Research has demonstrated the incorporation of related thionucleosides into the DNA of various cell lines, setting a precedent for this compound. researchgate.netresearchgate.net This metabolic labeling of DNA is a foundational step for its use in light-activated therapies, as it localizes the photosensitizing agent directly within the genetic material of the target cells. researchgate.netacs.org

Understanding Light-Induced Chemistry in DNA/RNA Analogues

The substitution of oxygen with sulfur atoms in the thymine structure dramatically alters its interaction with light. nih.gov When this compound is incorporated into DNA or RNA, it becomes a potent photosensitizer. case.edunih.gov Upon excitation with UVA light, this compound rapidly transitions to a highly reactive triplet state with a near-unity quantum yield. case.edunih.govnih.gov This is in stark contrast to natural nucleobases, which are highly photostable and have very low triplet yields to prevent light-induced damage. nih.gov

The formation of this long-lived triplet state is a pivotal event in the light-induced chemistry of this compound. case.eduresearchgate.net This reactive state can then transfer its energy to molecular oxygen, generating singlet oxygen, a highly reactive oxygen species (ROS). nih.govacs.org Studies on 2,4-dithiothymine have shown it to be an efficient generator of singlet oxygen. nih.gov This production of ROS within close proximity to the DNA can lead to oxidative damage and, ultimately, cell death. lookchem.comresearchgate.net Understanding the ultrafast dynamics of this process, from light absorption to triplet state formation and subsequent reactions, is crucial for optimizing its therapeutic potential and is an active area of research. case.eduresearchgate.netacs.org

The table below summarizes key photophysical properties of this compound and related compounds.

| Compound | Absorption Maximum (λmax) | Triplet Yield (ΦT) | Intersystem Crossing (ISC) Lifetime | Singlet Oxygen Quantum Yield (ΦΔ) |

| Thymidine | 267 nm nih.gov | Low nih.gov | - | - |

| 2-Thiothymine | 275 nm nih.gov | Near-unity nih.gov | Slower than 2,4-dithiothymine nih.gov | - |

| 4-Thiothymidine | 335 nm nih.gov | Near-unity nih.gov | Slower than 2,4-dithiothymine nih.gov | 0.42 ± 0.02 nih.gov |

| 2,4-Dithiothymine | 363 nm nih.gov | Near-unity nih.gov | 180 ± 40 fs nih.gov | 0.46 ± 0.02 nih.gov |

Design of Next-Generation Prodrugs with Reduced Phototoxic Side Effects

While the photosensitizing properties of compounds like this compound are desirable for targeted cancer therapy, they also highlight the potential for phototoxic side effects. case.edu Patients treated with certain prodrugs can experience increased skin sensitivity and a higher risk of skin cancer upon exposure to sunlight. case.edu Therefore, a key research goal is to design next-generation prodrugs that minimize these adverse effects.

The insights gained from studying the light-induced chemistry of this compound and other thiobases are instrumental in this endeavor. case.edursc.org By understanding the structural and electronic factors that control photosensitization, researchers can modify the chemical structure of these prodrugs to control their phototoxicity. researchgate.net For example, research into other thiopurine prodrugs has suggested that certain chemical modifications can quench the formation of the reactive triplet state, thereby designing more photostable compounds before they are metabolized into their active, light-sensitive form within the target cells. researchgate.net

The development of this compound and its derivatives as potent UVA chemotherapeutic agents represents a promising avenue for photodynamic therapy, particularly for deeper-tissue applications due to its absorption at longer wavelengths. nih.gov The ongoing research focuses on harnessing its potent light-activated properties while engineering molecular designs that reduce unwanted phototoxicity, paving the way for safer and more effective photochemotherapies. case.edursc.org

Mechanistic Studies of Dithiothymine Interactions with Biological System Components

Dithiothymine Interaction with Water and Solvation Effects

The interaction of this compound with its surrounding environment, particularly water, plays a crucial role in its photophysical and photochemical behavior. Solvation effects can significantly alter the energy landscapes of its excited states, influencing decay pathways and reaction efficiencies.

Computational studies have explored the hydrogen bonding between 2,4-dithiothymine and a single water molecule. In its most stable di-keto tautomeric form, 2,4-dithiothymine can form four distinct H-bonded complexes with water. nih.gov These interactions involve different types of hydrogen bonds:

O-H...S: A conventional hydrogen bond where the water molecule acts as a donor to one of the sulfur atoms of this compound. This interaction leads to an elongation of the O-H bond and a corresponding red shift in its stretching frequency. nih.gov

N-H...O: Another standard hydrogen bond where one of the N-H groups of the this compound ring donates a proton to the oxygen atom of the water molecule. This also results in the elongation of the N-H bond and a red shift in its vibrational frequency. nih.govresearchgate.net

C-H...O: An improper, blue-shifting hydrogen bond is also observed, where a C-H group of the this compound interacts with the oxygen of the water molecule. Unlike typical hydrogen bonds, this interaction causes the C-H bond to contract and its stretching frequency to shift to a higher frequency (blue shift). nih.gov

These hydrogen bonding configurations have been analyzed using methods such as Atoms-in-Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis to characterize the nature and strength of these intermolecular interactions. nih.govresearchgate.net The formation of these hydrogen bonds also influences the NMR chemical shifts of the involved protons. nih.govresearchgate.net

Table 1: Types of Hydrogen Bonds in Monohydrated 2,4-Dithiothymine

| Bond Type | Description | Effect on Bond Length | Effect on Vibrational Frequency |

|---|---|---|---|

| O-H...S | Conventional hydrogen bond | Elongation | Red Shift |

| N-H...O | Conventional hydrogen bond | Elongation | Red Shift |

| C-H...O | Improper hydrogen bond | Contraction | Blue Shift |

Solute-solvent interactions have a profound impact on the excited-state potential energy surfaces of 2,4-dithiothymine, making its decay mechanism in solution more complex than in the gas phase. researchgate.netrsc.org The solvent can alter the energy gaps between singlet and triplet excited states, which in turn modulates the lifetimes and yields of competing decay pathways like fluorescence and intersystem crossing. nih.gov

Computational studies using QM(CASPT2//CASSCF)/MM methods have shown that both explicit and implicit water environments significantly influence the excited-state potential energy surfaces and the dynamics leading to the population of the lowest triplet state (T1). researchgate.netrsc.org While the solvent affects the topography of the potential energy surfaces, the spin-orbit coupling interactions between the singlet and triplet states are not significantly affected. researchgate.net Ultimately, the same triplet state minimum is reached in both vacuum and water environments. researchgate.net The inclusion of explicit water molecules is often necessary to accurately describe the excitation energies of thiobases. mdpi.comnih.gov In aqueous solutions, the decay from the S1 state is primarily a rapid internal conversion to the ground state, highlighting that the photostability of such pyrimidine (B1678525) bases is not an intrinsic property but is stabilized by the water solvent. researchgate.net

Hydrogen Bonding Configurations in Monohydrated Systems

Comparative Photophysical Studies with Other Thio-DNA/RNA Derivatives

The photophysical properties of this compound are best understood when compared to other related thionated nucleobases. The position and number of sulfur substitutions dramatically influence the molecule's interaction with light and its subsequent relaxation pathways.

The substitution of oxygen with sulfur in the thymine (B56734) or uracil (B121893) ring leads to significant changes in their absorption spectra and photophysical behavior. nih.govmdpi.com

Absorption Spectra: Replacing both carbonyl oxygens in thymine with sulfur to form 2,4-dithiothymine results in a substantial red-shift of its absorption maximum to around 363 nm, compared to thymidine's 267 nm. nih.gov Single sulfur substitutions at position 2 (2-thiothymine) or 4 (4-thiothymine) cause smaller red-shifts, with absorption maxima at approximately 275 nm and 335 nm, respectively. nih.gov A similar trend is observed in the thiouracil series. rsc.org 2,4-Dithiouracil also exhibits a significantly red-shifted spectrum compared to its monosubstituted counterparts. mdpi.com

Intersystem Crossing (ISC): Thionated nucleobases are known for their highly efficient intersystem crossing to the triplet state. nih.govacs.org 2,4-Dithiothymine exhibits an exceptionally fast ISC lifetime of 180 ± 40 fs in aqueous solution, the shortest measured for any DNA base derivative. nih.gov This is significantly faster than that of 2-thiothymine and 4-thiothymidine (B1630790). nih.gov The near-unity triplet yields in the thiothymine series are responsible for their potent photosensitization properties, in stark contrast to natural thymine monomers which have low triplet yields and high photostability due to ultrafast internal conversion. nih.govresearchgate.net

Singlet Oxygen Generation: Both 4-thiothymidine and 2,4-dithiothymine are efficient generators of singlet oxygen, with quantum yields of 0.42 and 0.46, respectively, in oxygen-saturated acetonitrile (B52724). nih.govresearchgate.net Similarly, 2,4-dithiouracil shows a high singlet oxygen quantum yield of 0.49. mdpi.com

The position of sulfur substitution is a critical determinant of the excited-state dynamics and triplet state characteristics. nih.govnih.gov

Intersystem Crossing Rate: The rate of intersystem crossing increases with the degree of thionation. For the thiothymine series, the ISC rate constant shows a 1.2-fold, 3.2-fold, and 4.2-fold increase for 2-thiothymine, 4-thiothymidine, and 2,4-dithiothymine, respectively, relative to thymidine (B127349). nih.govresearchgate.net Despite the differences in ISC rates, the triplet yield approaches unity regardless of the substitution site. nih.govresearchgate.net The difference in dynamics between 2- and 4-substituted thiothymines is attributed to the different electronic nature of the C=X (X=O, S) groups, with one being conjugated to a C=C bond and the other not. researchgate.net

Triplet State Decay: The topology of the triplet potential energy surface for 2-thiothymine is distinctly different from that of 4-thiothymine and 2,4-dithiothymine. researchgate.net This difference in the triplet state landscape affects the triplet lifetime and subsequent photoreactivity. researchgate.net Thionation stabilizes the singlet and triplet states where the excitation is localized on the sulfur atom, leading to efficient population of reactive triplet states. nih.gov

Table 2: Photophysical Properties of Thiothymine Derivatives

| Compound | Absorption Max (nm) | ISC Lifetime (fs) | Singlet Oxygen Yield (ΦΔ) |

|---|---|---|---|

| Thymidine | 267 | - | Low |

| 2-Thiothymine | ~275 | Slower | - |

| 4-Thiothymidine | 335 | Moderate | 0.42 |

| 2,4-Dithiothymine | 363 | 180 ± 40 | 0.46 |

The attachment of a sugar moiety (N-glycosylation) to form a nucleoside can significantly affect the excited-state dynamics of thiobases. nih.govannualreviews.org

Fluorescence and ISC Lifetimes: N-glycosylation has been shown to affect the fluorescence lifetimes of thiobases. nih.gov For some thiobases like 6-thioguanine (B1684491) and 2-thiothymine, glycosylation accelerates the intersystem crossing to the triplet manifold. mdpi.comannualreviews.org This is potentially due to the increased density of vibrational modes from the sugar group, which can enhance the vibronic coupling between singlet and triplet states. mdpi.com

Triplet State Lifetime: Conversely, N-glycosylation can also influence the decay of the triplet state back to the ground state. For 2-thiothymine, N1-glycosylation was found to reduce the lifetime of the lowest-energy triplet state. mdpi.com This complex interplay demonstrates that the sugar moiety is not a passive substituent but actively participates in modulating the photophysical properties of the thiobase chromophore. mdpi.com

Effects of Sulfur Substitution Position on Excited-State Dynamics and Triplet Yields

Interactions Leading to DNA Damage

The substitution of oxygen atoms with sulfur in the thymine molecule, creating this compound, significantly alters its photophysical properties, making it a potent photosensitizer upon UVA irradiation. This heightened photosensitivity is central to its interactions with biological systems, particularly in mechanisms leading to DNA damage.

Mechanisms of Light-Induced DNA Damage Precursors

The primary mechanism initiating DNA damage by this compound involves its efficient absorption of UVA light and subsequent population of a reactive triplet state. case.edu Unlike natural DNA bases which are largely transparent to UVA light, this compound exhibits a strong absorption in this region. acs.orgresearchgate.net The substitution of both exocyclic oxygen atoms with sulfur in the thymine ring results in a significant redshift of its absorption maximum from 267 nm in thymidine to 363 nm in 2,4-dithiothymine. nih.govx-mol.com

Upon photoexcitation, this compound undergoes an extremely rapid process called intersystem crossing (ISC) to populate its triplet state. nih.govx-mol.com Femtosecond transient absorption spectroscopy has revealed that the intersystem crossing in 2,4-dithiothymine occurs with a lifetime of approximately 180 ± 40 femtoseconds, which is remarkably fast for a DNA base derivative. nih.govx-mol.com This ultrafast ISC leads to a near-unity triplet quantum yield, meaning that almost every absorbed photon results in the formation of a triplet-state this compound molecule. nih.govx-mol.comnih.gov In contrast, natural thymine has a very low triplet yield due to rapid internal conversion back to the ground state, which accounts for its photostability. nih.govx-mol.com

The high triplet yield of this compound is the key to its photosensitizing ability. case.edunih.govx-mol.com This long-lived, high-energy triplet state is a crucial precursor to DNA damage. case.edu It can initiate damaging reactions through two main pathways, often categorized as Type I and Type II photosensitized reactions.

In the presence of molecular oxygen, the triplet-state this compound can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a major Type II reaction. case.eduacs.orgnih.govx-mol.com 2,4-Dithiothymine is an efficient generator of singlet oxygen, with a quantum yield of 0.46 ± 0.02 in oxygen-saturated acetonitrile. nih.govx-mol.com Singlet oxygen can then go on to oxidize biological molecules, including DNA bases, leading to mutagenic lesions. case.edunih.gov

The triplet state of this compound can also react directly with other molecules, including adjacent DNA bases, through a Type I mechanism. rsc.org This can involve electron or hydrogen atom transfer, or cycloaddition reactions. acs.org

Table 1: Photophysical Properties of Thymine Derivatives

| Compound | Absorption Maximum (λmax) | Intersystem Crossing (ISC) Lifetime | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|---|---|

| Thymidine | 267 nm nih.govx-mol.com | - | Low nih.govx-mol.com | - |

| 2-Thiothymine | 275 nm nih.govx-mol.com | - | Near-unity nih.govx-mol.com | - |

| 4-Thiothymidine | 335 nm nih.govx-mol.com | ~10 ps researchgate.net | 1.0 ± 0.1 acs.orgacs.org | 0.42 ± 0.02 nih.govx-mol.com |

| 2,4-Dithiothymine | 363 nm nih.govx-mol.com | 180 ± 40 fs nih.govx-mol.com | Near-unity nih.govx-mol.comrsc.org | 0.46 ± 0.02 nih.govx-mol.com |

Data presented is a compilation from various studies and conditions.

Formation of Specific Photoproducts (e.g., (6-4) Photoadduct Analogue)

One of the significant types of DNA damage induced by photosensitizers like this compound involves the formation of photoproducts between adjacent pyrimidine bases. The (6-4) pyrimidine-pyrimidinone photoadduct ((6-4)PP) is a major form of DNA lesion caused by UV radiation and is known to be mutagenic. nih.govnih.gov

The mechanism for forming such adducts often involves a cycloaddition reaction. In the context of thionucleobases, the excited triplet state of the thiobase can react with an adjacent pyrimidine base. acs.org Specifically for 4-thiothymidine, a key intermediate in the formation of a (6-4) photoadduct analogue is a thietane (B1214591). acs.orgnih.govresearchgate.net This thietane is formed through a [2+2] cycloaddition of the excited C=S bond of the thiothymine onto the C5-C6 double bond of an adjacent pyrimidine. acs.org

Recent studies using time-resolved spectroscopy on a DNA oligonucleotide containing 4-thiothymidine have provided direct evidence for the formation of a thietane intermediate on a picosecond timescale. nih.govresearchgate.net Efficient, sub-picosecond intersystem crossing populates a triplet minimum of the thietane intermediate in as short as 3 picoseconds. researchgate.net This triplet thietane intermediate then intersystem crosses to its ground state and undergoes rearrangement to form the final (6-4) photoadduct. acs.orgresearchgate.net

While direct studies on the formation of a (6-4) photoadduct analogue specifically by 2,4-dithiothymine are less detailed in the provided search results, its high triplet yield and reactivity suggest its potential to form similar photoproducts. nih.govx-mol.comrsc.org The long-lived triplet state of 2,4-dithiouracil, a closely related compound, reacts efficiently with nucleic acid bases via a direct photocycloaddition mechanism. rsc.org This suggests that 2,4-dithiothymine likely participates in similar reactions, leading to the formation of stable DNA adducts. The synthesis and characterization of oligonucleotides containing thio analogues of (6-4) pyrimidine-pyrimidinone photodimers have been reported, which are crucial for studying the interaction of these lesions with DNA repair proteins. researchgate.net

Advanced Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis of Dithiothymine Nucleosides

The synthesis of this compound nucleosides, specifically the 2,4-dithio analogues of nucleosides like 2'-deoxyuridine, has been achieved through targeted chemical transformations. A key strategy involves the thiation of the corresponding 2-thio analogues. nih.gov This process chemically converts the remaining oxygen atom at the 4-position of the pyrimidine (B1678525) ring into a sulfur atom, thereby completing the dithiated structure.

Following the successful synthesis of the dithiated nucleobase, further modifications can be introduced. For instance, 2,4-dithio-dUMP can be produced from the synthesized nucleoside through either enzymatic or chemical phosphorylation methods. nih.gov These synthetic routes provide access to this compound-containing building blocks that are crucial for a range of biochemical and photophysical studies. Historical work dating back to 1970 laid the groundwork for these chemical syntheses, establishing the foundational methods for creating 2,4-dithiothymine nucleosides. semanticscholar.org

Strategies for Modulating Photophysical Properties through Derivatization

The inherent photophysical properties of this compound are not static; they can be rationally modulated through chemical derivatization. The goal of such strategies is often to enhance photosensitizing capabilities, which are directly linked to the molecule's ability to absorb light and populate a long-lived excited triplet state. researchgate.netsci-hub.se The replacement of carbonyl oxygen atoms with sulfur is itself a primary and powerful derivatization technique that dramatically alters the molecule's interaction with UV light. researchgate.net Further functionalization, for instance with thiophene (B33073) groups, represents another avenue to manipulate the electronic structure and thus the photophysical behavior of the chromophore. mdpi.com These modifications are central to developing tailored molecules for specific applications. nih.gov

A clear relationship exists between the site of sulfur substitution on the thymine (B56734) scaffold and the resulting photophysical properties. The number and position of the sulfur atoms systematically influence the molecule's absorption spectrum and its efficiency in forming triplet states. nih.govacs.org

Substituting the two exocyclic carbonyl oxygens in thymidine (B127349) with sulfur to create 2,4-dithiothymine causes a profound redshift in the absorption maximum from 267 nm to 363 nm. nih.govx-mol.com This shift is significantly larger than that observed for monosulfurated analogues. The position of a single sulfur atom is also critical; 4-thiothymidine (B1630790) absorbs at 335 nm, while 2-thiothymine absorbs at a much shorter wavelength of 275 nm. nih.govx-mol.com

Future Directions and Emerging Research Areas for Dithiothymine

Integration with Machine Learning Methods for Rational Design of Thiobase Photosensitizers

Future research will likely focus on developing and validating ML models trained on experimental and theoretical data to predict the singlet oxygen quantum yield and other critical parameters of photosensitive molecules. acs.orgacs.org For thio-based photosensitizers like dithiothymine, ML algorithms could analyze structure-property relationships to identify modifications that would enhance desired characteristics, such as:

Optimizing Absorption Wavelengths: Shifting the absorption spectrum to longer, more tissue-penetrant wavelengths (the phototherapeutic window).

Maximizing Triplet State Yield: Fine-tuning the molecular structure to ensure near-unity intersystem crossing (ISC) efficiency.

Controlling Reactive Oxygen Species (ROS) Production: Designing molecules that preferentially generate specific ROS, like singlet oxygen or superoxide, depending on the therapeutic need.